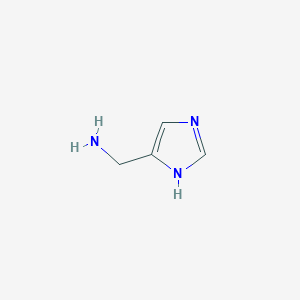

(1H-Imidazol-4-YL)methanamine

説明

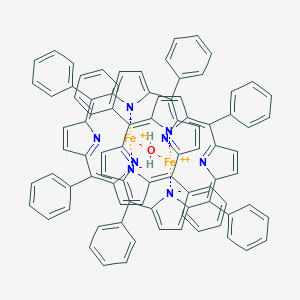

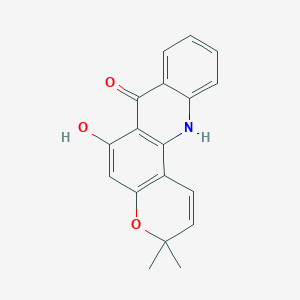

"(1H-Imidazol-4-YL)methanamine" is a chemical compound with the imidazole ring, which is known for its versatility in chemical reactions and its significance in pharmaceutical applications. Imidazole derivatives are crucial in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can involve multicomponent reactions that yield substituted imidazopyrazines, demonstrating the nucleophilicity of the nitrogen atom of imidazoles. For example, one-pot three-component synthesis can produce imidazopyrazine derivatives in excellent yields, showcasing the robustness of this methodology (Galli et al., 2019).

Molecular Structure Analysis

The crystal structure of imidazole derivatives, such as (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines, reveals isomorphism, with significant twists in the molecule and the overall structure stabilized by weak intermolecular interactions. This demonstrates the critical role of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives can undergo a variety of chemical reactions, including the formation of Pt(II) complexes that exhibit significant cytotoxic activity in cancer cells, similar to cisplatin. This indicates the potential of imidazole derivatives in forming DNA adducts and inducing cell cycle arrest (Ferri et al., 2013).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility and crystalline nature, can be influenced by their molecular structure. The synthesis and characterization of specific compounds, like Schiff base derivatives, show that these compounds are crystalline in nature with triclinic structures, affecting their solubility and interaction with other molecules (Al‐Hakimi et al., 2020).

Chemical Properties Analysis

The chemical properties of "(1H-Imidazol-4-YL)methanamine" and its derivatives can vary significantly, with some displaying potent antibacterial and antifungal activities. The synthesis and antimicrobial evaluation of certain derivatives have shown a variable degree of activity, highlighting the potential of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

科学的研究の応用

Organic Chemistry

- Summary of Application : (1H-Imidazol-4-yl)methanamine is used in the preparation of (4H)-imidazol-4-ones . These are important scaffolds for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Methods of Application : The preparation of (4H)-imidazol-4-ones involves a number of unique methodologies. For example, in 2015, Xie et al. reported a one-pot oxidative condensation of ketones and amidines . Here, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones, including spiroimidazol-4-ones, in good yields .

- Results or Outcomes : The methodologies can be used to produce three C5-substitution patterns . This has led to the synthesis of a range of imidazol-4-one containing natural products .

Medicinal Chemistry

- Summary of Application : (1H-Imidazol-4-yl)methanamine is found in several drug intermediates and drugs such as valsartan, losartan, and A-81988 . These are used as selective antagonists of nonpeptide angiotensin II type 1 (AT 1) receptors for treatment of hypertension , ultimately controlling associated heart-related ailments such as coronary heart disease and stroke .

- Results or Outcomes : The outcomes of these applications are the successful treatment of hypertension and the control of associated heart-related ailments .

Preparation of Other Chemical Compounds

- Summary of Application : (1H-Imidazol-4-yl)methanamine is used in the preparation of other chemical compounds .

- Results or Outcomes : The outcomes of these applications are the successful synthesis of various chemical compounds .

Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives, which can be synthesized from (1H-Imidazol-4-YL)methanamine, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Results or Outcomes : The outcomes of these applications are the successful synthesis of indole derivatives with various biological activities .

Preparation of (1-methyl-1H-imidazol-4-yl)methanamine

- Summary of Application : (1H-Imidazol-4-yl)methanamine is used in the preparation of (1-methyl-1H-imidazol-4-yl)methanamine .

- Results or Outcomes : The outcomes of these applications are the successful synthesis of (1-methyl-1H-imidazol-4-yl)methanamine .

Preparation of (1H-Imidazol-4-yl)methanamine Hydrochloride

将来の方向性

Imidazole has a broad range of chemical and biological properties . It is better known due to its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

特性

IUPAC Name |

1H-imidazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYZPCWSYUWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496861 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Imidazol-4-YL)methanamine | |

CAS RN |

13400-46-9 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)